1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide
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Overview
Description
The compound “1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These derivatives have been synthesized and evaluated for their biological activities .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed . The synthesis of a new heterocyclic system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .Molecular Structure Analysis
The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Chemical Reactions Analysis
The substitution reaction of 7-chloro-3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine and nucleophiles was carried out and the formation of the corresponding 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine as expected was confirmed .Scientific Research Applications
Antihypertensive Agents
Research has demonstrated the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties showing promising antihypertensive activity in vitro and in vivo. Such compounds, due to their structural similarity, could potentially serve as a basis for developing new antihypertensive medications (Bayomi et al., 1999).
Antibacterial Agents
The synthesis and evaluation of 7-azetidinylquinolones have indicated their potential as potent antibacterial agents. The study emphasized the critical role of stereochemistry in enhancing in vitro activity and oral efficacy, suggesting that structurally related compounds could have similar applications (Frigola et al., 1995).
Supramolecular Assemblies
Pyrimidine derivatives, such as those synthesized in the studies, have been explored for their potential in forming hydrogen-bonded supramolecular assemblies. These structures have implications in materials science and nanochemistry, where they can be used to create novel materials with unique properties (Fonari et al., 2004).
Antimicrobial and Antitubercular Activities
Novel pyrimidine-azetidinone analogues have shown promising antioxidant, antimicrobial, and antitubercular activities in vitro. This suggests that compounds with similar structural features could be explored further for their potential in treating infectious diseases (Chandrashekaraiah et al., 2014).
Antiviral and Antitumor Activities
Research into pyrazolo[3,4-d]pyrimidine ribonucleosides has revealed their potential in exhibiting significant activity against certain viruses and tumor cells in vitro. This highlights the potential therapeutic applications of structurally related compounds in oncology and antiviral therapies (Petrie et al., 1985).
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, a key post-translational modification in cells . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a potent inhibitor of LSD1 . It binds to LSD1 in a reversible manner, showing certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by the compound leads to changes in the methylation status of lysines, which can affect various biochemical pathways. This includes pathways involved in gene expression, protein function, and signal transduction .
Result of Action
When cells (such as MGC-803 cells) are treated with the compound, the activity of LSD1 can be significantly inhibited . This leads to changes in the methylation status of lysines, affecting gene expression and other cellular processes . The compound also suppresses cell migration ability .
Biochemical Analysis
Biochemical Properties
The compound 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholinophenyl)azetidine-3-carboxamide plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific context of the reaction. For instance, it has been reported to inhibit the activity of LSD1, a lysine-specific demethylase . This interaction can significantly influence the progression of certain human malignant tumors .
Cellular Effects
In terms of cellular effects, this compound has been shown to have a significant impact on various types of cells and cellular processes . For example, when MGC-803 cells were treated with this compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules. It has been identified as a reversible LSD1 inhibitor and showed certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of this compound .
Properties
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(4-morpholin-4-ylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c1-25-17-16(23-24-25)18(21-12-20-17)27-10-13(11-27)19(28)22-14-2-4-15(5-3-14)26-6-8-29-9-7-26/h2-5,12-13H,6-11H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEVUNZFVHWBTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC=C(C=C4)N5CCOCC5)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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